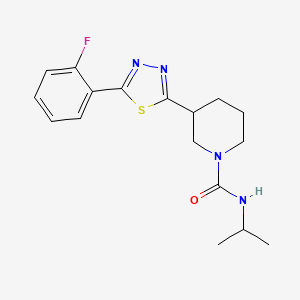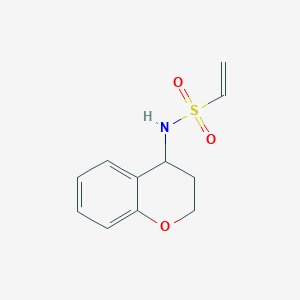![molecular formula C20H18N2O4S B2378598 4-[(Cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonate CAS No. 1808639-24-8](/img/structure/B2378598.png)
4-[(Cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyanomethyl group, a prop-2-yn-1-yl group, and a phenyl ring substituted with a 2,5-dimethylbenzene-1-sulfonate group. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the cyanomethyl and prop-2-yn-1-yl intermediates separately, followed by their coupling with a phenyl ring substituted with a 2,5-dimethylbenzene-1-sulfonate group. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl or prop-2-yn-1-yl groups, resulting in the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4-[(Cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonate has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its functional groups enable it to bind to specific biological targets.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological molecules makes it a candidate for the design of new therapeutic agents.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[(Cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The cyanomethyl and prop-2-yn-1-yl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The phenyl ring and sulfonate group contribute to the compound’s overall stability and solubility, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Aminomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonate
- 4-[(Cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonamide
Uniqueness
4-[(Cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonate stands out due to its combination of functional groups, which provide a unique reactivity profile. The presence of both cyanomethyl and prop-2-yn-1-yl groups allows for diverse chemical transformations, making it a versatile compound for various applications. Additionally, the sulfonate group enhances its solubility and stability, further distinguishing it from similar compounds.
Properties
IUPAC Name |
[4-[cyanomethyl(prop-2-ynyl)carbamoyl]phenyl] 2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-4-12-22(13-11-21)20(23)17-7-9-18(10-8-17)26-27(24,25)19-14-15(2)5-6-16(19)3/h1,5-10,14H,12-13H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYHYRKSJSHCCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C(=O)N(CC#C)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2378515.png)

![(E)-1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)pyrrolidin-2-one](/img/structure/B2378517.png)




![2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2378524.png)

![1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2378528.png)
![[3-(Cyanomethyl)-5-fluorophenyl]boronic acid](/img/structure/B2378530.png)



